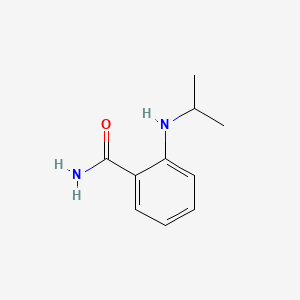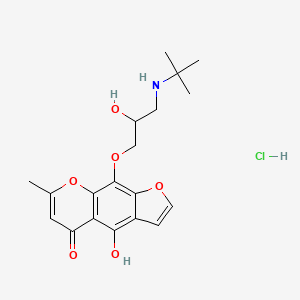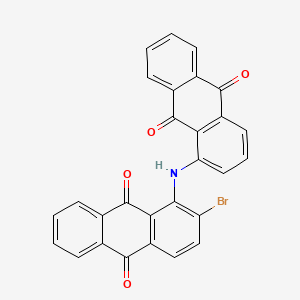
2-Bromo-1,1'-iminodianthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,1’-iminodianthraquinone is an organic compound with the molecular formula C28H14BrNO2. It is a derivative of anthraquinone, a class of compounds known for their wide range of applications in dyes, pigments, and pharmaceuticals . This compound is characterized by the presence of a bromine atom and an imino group attached to the anthraquinone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1’-iminodianthraquinone typically involves the bromination of 1,1’-iminodianthraquinone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,1’-iminodianthraquinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The quinone structure allows for redox reactions, where the compound can be reduced to the corresponding hydroquinone or oxidized to higher oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 2-azido-1,1’-iminodianthraquinone or 2-thio-1,1’-iminodianthraquinone are formed.
Redox Products: The corresponding hydroquinone or higher oxidation state products are obtained.
Scientific Research Applications
2-Bromo-1,1’-iminodianthraquinone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-Bromo-1,1’-iminodianthraquinone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the imino group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1,1’-Iminodianthraquinone: Lacks the bromine atom, resulting in different reactivity and applications.
2-Chloro-1,1’-iminodianthraquinone: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
2-Amino-1,1’-iminodianthraquinone:
Uniqueness: 2-Bromo-1,1’-iminodianthraquinone is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific chemical transformations that are not possible with its analogs. This uniqueness makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
6545-54-6 |
|---|---|
Molecular Formula |
C28H14BrNO4 |
Molecular Weight |
508.3 g/mol |
IUPAC Name |
2-bromo-1-[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C28H14BrNO4/c29-20-13-12-19-23(28(34)17-9-4-2-7-15(17)26(19)32)24(20)30-21-11-5-10-18-22(21)27(33)16-8-3-1-6-14(16)25(18)31/h1-13,30H |
InChI Key |
KCGYYLQGHPDLNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


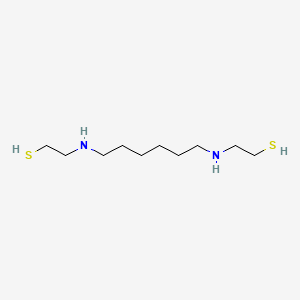


![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
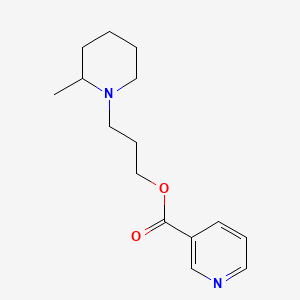
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)

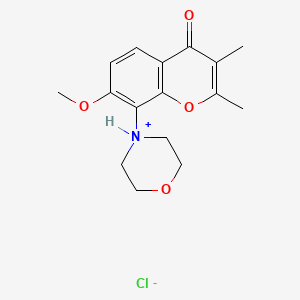
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)
![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)

